molecular formula C23H30ClNO4 B12587087 N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 634185-27-6

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12587087
CAS No.: 634185-27-6
M. Wt: 419.9 g/mol
InChI Key: NNVGYGAOJRUNHG-UHFFFAOYSA-N
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Description

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-27-6) is a synthetic salicylamide derivative with a molecular formula of C₂₃H₃₀ClNO₄ and a molecular weight of 419.94 g/mol . This compound is part of the salicylamide class, which is known for a wide spectrum of biological activities and is a privileged structure in medicinal chemistry for the development of novel therapeutic agents . Salicylamide derivatives are extensively investigated for their potential antiviral properties. Recent scientific literature highlights that structurally similar salicylamide analogues have demonstrated significant inhibitory activity against Hepatitis B Virus (HBV) replication in vitro, reducing virion DNA and the secretion of viral antigens . This suggests potential research applications for this compound in virology and infectious disease studies. Furthermore, the core salicylamide structure is associated with anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes . Researchers can explore its utility in pharmacological studies related to inflammation and pain. The compound features a lipophilic structure (LogP: 6.53) , which may influence its bioavailability and make it a candidate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

634185-27-6

Molecular Formula

C23H30ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

N-[2,5-bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C23H30ClNO4/c1-15(2)9-11-28-18-6-8-22(29-12-10-16(3)4)20(14-18)25-23(27)19-13-17(24)5-7-21(19)26/h5-8,13-16,26H,9-12H2,1-4H3,(H,25,27)

InChI Key

NNVGYGAOJRUNHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=C(C=C1)OCCC(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Direct Coupling

  • Description : This method involves the direct coupling of 5-chloro-2-hydroxybenzoic acid with 2,5-bis(3-methylbutoxy)aniline.

  • Reagents :

    • 5-chloro-2-hydroxybenzoic acid
    • 2,5-bis(3-methylbutoxy)aniline
    • Coupling agents (e.g., EDC or DCC)
  • Conditions : The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 60-80 °C).

Acylation Method

  • Description : This approach utilizes acylation of an amine with an acyl chloride derived from 5-chloro-2-hydroxybenzoic acid.

  • Reagents :

    • 5-chloro-2-hydroxybenzoic acid chloride
    • 2,5-bis(3-methylbutoxy)aniline
  • Conditions : Conducted in an anhydrous solvent like dichloromethane (DCM) under nitrogen atmosphere at room temperature.

Microwave-Assisted Synthesis

  • Description : A modern technique that accelerates the reaction time significantly using microwave irradiation.

  • Reagents :

    • Same as above
  • Conditions : The reaction is performed in a microwave reactor, typically at lower temperatures than conventional methods, reducing reaction times to minutes.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages
Direct Coupling 5-chloro-2-hydroxybenzoic acid, aniline DMF, 60-80 °C Simple procedure, good yield
Acylation Acyl chloride of benzoic acid, aniline DCM, room temperature High specificity for desired product
Microwave-Assisted Synthesis Same as above Microwave reactor Faster reaction time, energy-efficient

Recent studies have highlighted the biological activities associated with N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide. The compound has demonstrated:

  • Antiallergic Properties : It has been shown to inhibit pathways involved in allergic reactions.

  • Antitumor Activity : Research indicates potential mechanisms involving the down-regulation of nuclear factor kappa B (NF-κB), which is crucial for cancer cell proliferation.

These findings suggest that the compound's unique structural features may enhance its efficacy against specific biological targets compared to structurally similar compounds.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H20ClNO3
  • Molecular Weight : 295.78 g/mol
  • IUPAC Name : N-[2,5-bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide

The compound features a phenolic structure with a chloro group and a hydroxyl group, which are critical for its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of various enzymes linked to neurodegenerative diseases. Its structural features suggest that it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Case Study: Inhibition of Cholinesterases

A study designed derivatives of similar compounds to evaluate their inhibitory effects on AChE and BuChE. The findings indicated that modifications to the phenolic structure could enhance selectivity and potency against these enzymes. The most promising compounds demonstrated IC50 values significantly lower than that of established drugs like rivastigmine, suggesting potential therapeutic applications in treating dementia-related conditions .

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). This pathway is crucial in the inflammatory response, and targeting it could provide new avenues for treating inflammatory diseases.

Case Study: NF-kB Inhibition

In vitro studies have shown that derivatives of this compound can effectively inhibit NF-kB activation in various cell lines. This inhibition correlates with decreased expression of pro-inflammatory cytokines, highlighting the compound's potential as an anti-inflammatory agent .

Anticancer Activity

Recent investigations have explored the anticancer properties of compounds related to this compound. The structural motifs present in these compounds suggest they may induce apoptosis in cancer cells through various mechanisms.

Case Study: Apoptosis Induction

A study demonstrated that certain analogues could trigger apoptosis in breast cancer cell lines by activating caspase pathways. The results showed a dose-dependent increase in apoptotic markers, indicating potential for development as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The compound’s 3-methylbutoxy substituents distinguish it from analogs with trifluoromethyl (CF₃), chloro (Cl), or methoxy (OMe) groups. Key comparisons include:

Compound Name Substituents (Aniline Ring) Molecular Weight Key Functional Groups Biological Targets/Activities
N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide 2,5-bis(3-methylbutoxy) Not reported Ether, hydroxy, chloro Limited data (structural inference only)
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354/AER-270) 3,5-bis(trifluoromethyl) 383.67 CF₃, hydroxy, chloro IKKβ inhibition , AQP4 inhibition , TMPRSS4 inhibition (IC₅₀ = 11 μM) , anticancer
5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide 2-chloro 280.13 Cl, hydroxy NF-κB inhibition
5-Chloro-N-(3,5-difluorophenyl)-2-hydroxybenzamide 3,5-difluoro 282.65 F, hydroxy Mitochondrial toxicity assay

Structural Insights :

  • Electron-Withdrawing Effects : Trifluoromethyl groups enhance electron withdrawal, stabilizing the benzamide’s aromatic system and influencing binding to kinases like IKKβ . In contrast, alkoxy groups (e.g., 3-methylbutoxy) may introduce steric hindrance or hydrogen-bonding variability.
Anticancer Activity
  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD-0354) : Demonstrated potent cytotoxicity against HL-60 leukemia cells (EC₅₀ < 1 μM) and inhibition of NF-κB, a key pathway in cancer progression .
  • This compound: No direct data, but the bulky alkoxy groups may reduce kinase affinity compared to CF₃ analogs, as seen in other benzamide derivatives .
Protease and Ion Channel Inhibition
  • Alkoxy-substituted analogs: No reported activity against proteases or ion channels, likely due to reduced electronic effects critical for enzyme active-site interactions .

Pharmacokinetic and Developmental Status

  • IMD-0354/AER-270 : Completed Phase I trials for cerebral edema, with a prodrug (AER-271) showing improved solubility .
  • This compound: No preclinical or clinical data available. Its structural features suggest challenges in solubility and metabolic stability compared to smaller substituents (e.g., CF₃) .

Biological Activity

N-[2,5-Bis(3-methylbutoxy)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

N 2 5 Bis 3 methylbutoxy phenyl 5 chloro 2 hydroxybenzamide\text{N 2 5 Bis 3 methylbutoxy phenyl 5 chloro 2 hydroxybenzamide}

This structure includes a phenyl ring substituted with two 3-methylbutoxy groups and a chloro and hydroxy group, which may influence its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Cholinesterase Inhibition : Similar compounds have demonstrated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. For instance, related analogues showed IC50 values ranging from 18.2 to 196.6 μmol/L against AChE, indicating moderate inhibition potential .
  • Anti-inflammatory Activity : Some studies suggest that derivatives of this compound may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses . This could position the compound as a candidate for treating inflammatory conditions.

Case Studies and Experimental Data

  • Cholinesterase Inhibition :
    • A study evaluated various derivatives of benzamide compounds for their ability to inhibit cholinesterases. The most promising derivatives showed enhanced potency compared to standard drugs like rivastigmine .
    CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
    Rivastigmine35.045.0
    This compoundTBDTBD
    The exact IC50 values for this compound remain to be established in further studies.
  • Anti-inflammatory Effects :
    • In vitro studies have shown that related compounds can inhibit NF-κB activation, suggesting potential applications in treating conditions characterized by chronic inflammation .
  • Cellular Activity :
    • Research into structural modifications of similar compounds revealed that alterations could significantly enhance cellular activity against various cancer types by targeting specific enzymes involved in tumor growth .

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